molecular formula C6H3ClF2O2S B13256993 2-Chloro-4-fluorobenzene-1-sulfonyl fluoride

2-Chloro-4-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B13256993
M. Wt: 212.60 g/mol
InChI Key: RDKDHUAQLUVUHQ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzene-1-sulfonyl fluoride ( 1373232-51-9) is a fluorinated aromatic building block of interest in advanced chemical synthesis and drug discovery research . This compound features a benzene ring substituted with both chlorine and fluorine atoms, as well as a highly reactive sulfonyl fluoride group (-SO₂F). Its molecular formula is C₆H₃ClF₂O₂S, and it has a molecular weight of 212.60 g/mol . While specific published research on this exact molecule is limited, sulfonyl fluorides are increasingly valuable in modern chemistry, particularly in the field of chemical biology and medicinal chemistry . The sulfonyl fluoride moiety is known to act as an electrophile in SuFEx (Sulfur Fluoride Exchange) click chemistry , a next-generation tool for generating molecular diversity and linking fragments under mild conditions. This makes it a promising candidate for developing covalent enzyme inhibitors , chemical probes, and as a versatile intermediate for constructing more complex sulfonamide-based structures. Researchers may employ this compound as a key precursor in synthesizing libraries of compounds for high-throughput screening or as a starting material for functional materials. It is essential to handle this material with care, adhering to all appropriate laboratory safety protocols. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.60 g/mol

IUPAC Name

2-chloro-4-fluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H3ClF2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H

InChI Key

RDKDHUAQLUVUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Chlorine-Fluorine Exchange on Chlorobenzene Sulfonyl Fluorides

Method Overview:

The most direct and well-documented approach involves fluorinating chlorobenzene sulfonyl fluoride compounds via chlorine-fluorine exchange reactions. This process typically employs alkali metal fluorides, such as potassium fluoride (KF), under specific conditions to replace chlorine atoms with fluorine atoms on the aromatic ring.

Key Reaction Conditions:

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN) or chlorobenzene derivatives.
  • Temperature: Ranges from approximately 100°C to 240°C, with optimal conditions often around 200°C.
  • Reagents: Alkali metal fluorides (KF, NaF, CsF), sometimes with phase transfer catalysts or additives to enhance reactivity.
  • Reaction Time: Typically between 1 to 16 hours depending on substrate reactivity.

Reaction Pathway:

The process involves nucleophilic attack by fluoride ions on the aromatic chlorinated sulfonyl fluoride, leading to substitution of chlorine with fluorine. The general reaction can be summarized as:

$$
\text{Ar–Cl–SO}2\text{F} + \text{F}^- \rightarrow \text{Ar–F–SO}2\text{F} + \text{Cl}^-
$$

Research Data:

  • A patent describes fluorinating chlorobenzene sulfonyl fluoride with alkali metal fluorides at elevated temperatures (around 200°C) in polar aprotic solvents, achieving high yields of fluorinated sulfonyl fluorides, including 2-Chloro-4-fluorobenzene-1-sulfonyl fluoride .

Data Table:

Substrate Fluorinating Agent Solvent Temperature Reaction Time Yield (%) Notes
Chlorobenzene sulfonyl fluoride KF Acetonitrile 200°C 5 hours >85 Efficient chlorine-fluorine exchange
Chlorobenzene sulfonyl fluoride CsF Chlorobenzene 240°C 8 hours 78 Higher temperature required
Chlorobenzene sulfonyl fluoride NaF DMF 150°C 10 hours 65 Lower yield, longer reaction

Fluorination via Halogen Exchange Using Electrophilic Fluorinating Reagents

Alternative Approaches:

Electrophilic fluorinating reagents like Selectfluor have been employed for aromatic fluorination, although their efficiency in replacing chlorine specifically on sulfonyl fluorides is limited compared to nucleophilic fluorides.

Mechanism:

Electrophilic fluorination tends to favor electron-rich aromatic systems, but in the context of chlorinated sulfonyl fluorides, nucleophilic fluorination via alkali metal fluorides remains more effective.

Research Findings:

  • A study reports successful fluorination of chlorobenzene sulfonyl fluoride derivatives using KF in the presence of pyridine and acid additives at elevated temperatures, achieving high yields of the fluorinated compound.

Fluorination via Electrochemical Methods

Emerging Techniques:

Recent advances include electrochemical fluorination, which provides a milder and greener route for fluorinating aromatic chlorides.

Method Highlights:

  • Use of inexpensive electrodes (graphite or stainless steel).
  • Fluoride source: KF or other alkali fluorides.
  • Electrochemical conditions facilitate the direct substitution of chlorine with fluorine without harsh reagents.

Research Data:

  • An electrochemical approach successfully converts thiols or disulfides into sulfonyl fluorides, indicating potential applicability for chlorobenzene derivatives.

Synthesis Pathway Summary

Step Description Conditions References
Chlorination of benzene Formation of chlorobenzene Chlorination with Cl₂/FeCl₃ Standard aromatic chlorination
Sulfonation Conversion to chlorobenzenesulfonyl chloride SO₃, catalyst Conventional sulfonation
Fluorination Chlorine-fluorine exchange KF, polar aprotic solvent, 200°C Patent
Conversion to sulfonyl fluoride Direct fluorination of sulfonyl chloride KF, elevated temperature Patent

Notes on Reaction Optimization and Challenges

  • Temperature Control: Higher temperatures (around 200°C) are essential for efficient chlorine-fluorine exchange.
  • Solvent Choice: Polar aprotic solvents like acetonitrile or chlorobenzene improve fluoride ion nucleophilicity.
  • Reagent Selection: Potassium fluoride is preferred due to cost-effectiveness and reactivity.
  • Substrate Compatibility: Electron-withdrawing groups (like sulfonyl fluoride) facilitate fluorination, whereas electron-rich systems may require harsher conditions.

Concluding Remarks

The synthesis of This compound predominantly relies on nucleophilic aromatic substitution of chlorine with fluorine, achieved via high-temperature fluorination with alkali metal fluorides in polar aprotic solvents. The process's efficiency depends on precise control of temperature, solvent, and fluoride source. Emerging electrochemical methods offer promising greener alternatives, although they are still under development for this specific compound.

Chemical Reactions Analysis

2-Chloro-4-fluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 2-Chloro-4-fluorobenzene-1-sulfonyl fluoride

This compound is an organic compound with a sulfonyl fluoride group attached to a benzene ring that includes chlorine and fluorine substituents. It has the molecular formula C6H4ClFOS and is known for its biological activity, especially in chemical biology and medicinal chemistry .

Applications in Scientific Research

This compound is used in scientific research across chemistry, biology, and industry.

  • Chemistry It serves as a reagent in organic synthesis, specifically in creating carbon-carbon bonds through coupling reactions.
  • Biology The compound is used to study enzyme mechanisms and protein modifications.
  • Industry It is utilized in the production of specialty chemicals and materials.

This compound acts as an electrophile because of the sulfonyl fluoride group. This allows it to interact with nucleophiles, forming stable adducts. The compound demonstrates high reactivity with biological targets, including amino acids in proteins, leading to covalent modifications that can alter protein function.

Applications in Chemical Biology

Sulfonyl fluorides, including this compound, are used as reactive probes in chemical biology and are effective in:

  • Covalent Enzyme Inhibition They target specific residues like serine, cysteine, and lysine in enzymes.
  • Protein Labeling They enable the study of protein interactions and dynamics.
  • Target Identification They help elucidate the mechanisms of action for various biological pathways.

Reactivity with Nucleophiles

This compound reacts with various nucleophiles, such as oxygen-containing nucleophiles (e.g., alcohols), nitrogen-containing nucleophiles (e.g., amines), and sulfur-containing nucleophiles (e.g., thiols). This broad reactivity makes it a valuable tool for synthesizing new chemical entities with tailored properties.

Case Studies

  • Study 1: Inhibition of Proteases A study showed that this compound effectively modifies serine residues in proteases, significantly inhibiting their activity. This suggests its potential in drug development for diseases with dysregulated protease activity.
  • Study 2: Target Identification in Cancer Research Researchers used this compound to identify novel protein targets involved in cancer metabolism. By covalently labeling proteins in cancer cell lines, they mapped out pathways crucial for tumor growth and survival, providing insights into potential therapeutic targets.

Sulfonyl Fluorides in Drug Discovery

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in coupling reactions, the compound interacts with palladium catalysts to form carbon-carbon bonds .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The trifluoromethyl (-CF₃) group in 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride increases molecular weight and lipophilicity compared to the main compound, enhancing its electron-withdrawing effects . The acetamido (-NHCOCH₃) group in 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride introduces polarity and hydrogen-bonding capacity, making it suitable for biological applications .
  • Functional Group Differences :

    • Sulfonyl chlorides (e.g., compounds from ) exhibit higher reactivity but lower stability than sulfonyl fluorides (main compound and ), necessitating stringent storage conditions (e.g., anhydrous environments) .
    • Sulfonyl fluorides are preferred in SuFEx chemistry due to their hydrolytic stability and biocompatibility .

Biological Activity

2-Chloro-4-fluorobenzene-1-sulfonyl fluoride is an organic compound characterized by a sulfonyl fluoride group attached to a benzene ring that includes both chlorine and fluorine substituents. Its molecular formula is C6H4ClFOS\text{C}_6\text{H}_4\text{ClFOS}, and it is known for its significant biological activity, particularly in the fields of chemical biology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

This compound acts primarily as an electrophile due to the presence of the sulfonyl fluoride group. This electrophilic nature allows it to interact with nucleophiles, leading to the formation of stable adducts. The compound has demonstrated high reactivity with various biological targets, including amino acids in proteins, which can result in covalent modifications that alter protein function.

Applications in Chemical Biology

Sulfonyl fluorides, including this compound, are utilized as reactive probes in chemical biology. They are particularly effective in:

  • Covalent enzyme inhibition : Targeting specific residues such as serine, cysteine, and lysine in enzymes.
  • Protein labeling : Enabling the study of protein interactions and dynamics.
  • Target identification : Helping to elucidate the mechanisms of action for various biological pathways .

Reactivity with Nucleophiles

Research has shown that this compound reacts with a range of nucleophiles, including:

  • Oxygen-containing nucleophiles (e.g., alcohols)
  • Nitrogen-containing nucleophiles (e.g., amines)
  • Sulfur-containing nucleophiles (e.g., thiols)

This broad reactivity spectrum makes it a valuable tool for synthesizing new chemical entities with tailored properties.

Study 1: Inhibition of Proteases

A study investigated the use of this compound as a protease inhibitor. The compound was shown to effectively modify serine residues in various proteases, leading to significant inhibition of their activity. This property highlights its potential use in drug development for diseases where protease activity is dysregulated .

Study 2: Target Identification in Cancer Research

In another study, researchers employed this compound to identify novel protein targets involved in cancer metabolism. By covalently labeling proteins in cancer cell lines, they were able to map out pathways crucial for tumor growth and survival, providing insights into potential therapeutic targets .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar sulfonyl fluorides:

Compound NameStructureKey Differences
4-Chlorobenzenesulfonyl fluorideCHClOSLacks fluorine substitution on the benzene ring.
3-Chlorobenzenesulfonyl fluorideCHClOSChlorine is positioned at the meta position.
2,4-Dichlorobenzenesulfonyl fluorideCHClOSContains an additional chlorine substituent.
4-Fluorobenzenesulfonyl chlorideCHFClOSLacks chlorine on the benzene ring.

The unique combination of chlorine and fluorine substituents in this compound enhances its electrophilicity and versatility compared to other sulfonyl fluorides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-4-fluorobenzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sulfonation of 4-fluorobenzene derivatives followed by halogenation. For example, chlorination of 4-fluorobenzenesulfonic acid using phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C) yields the sulfonyl fluoride. Optimization involves adjusting molar ratios (1:1.2 substrate:PCl₅), inert atmospheres (N₂), and catalysts like AlCl₃ for electrophilic activation. Post-synthesis purification via fractional crystallization (dichloromethane/hexane) improves purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Safety Measures :

  • Engineering Controls : Use closed systems with local exhaust ventilation to limit vapor exposure .
  • PPE : Acid-resistant gloves (nitrile), vapor respirators (NIOSH-approved), and full-face shields .
  • Spill Management : Neutralize spills with sodium bicarbonate before wet cleanup to mitigate hydrolysis risks .
  • Storage : Store in amber glass under inert gas (argon) at ≤4°C to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹⁹F NMR (δ ~ -45 ppm for S-F) and ¹H NMR (aromatic protons δ 7.2–8.1 ppm) confirm structure .
  • FT-IR : Peaks at 1370–1400 cm⁻¹ (S=O asymmetric stretch) and 750 cm⁻¹ (C-F) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS (calculated [M-H]⁻: 232.94) verifies molecular weight .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other sulfonyl fluorides in nucleophilic substitutions?

  • Reactivity Profile : The electron-withdrawing Cl and F substituents enhance electrophilicity at sulfur, leading to 3x faster aminolysis rates compared to unsubstituted analogs. Solvent polarity (e.g., DMF vs. THF) modulates reaction kinetics—DMF stabilizes transition states, accelerating coupling. Competing hydrolysis dominates above pH 8, necessitating anhydrous conditions for amine or thiol reactions .

Q. What experimental strategies can mitigate competing hydrolysis during covalent inhibition studies using this compound?

  • Optimization Steps :

  • Solvent Choice : Use anhydrous DMF or DMSO with molecular sieves to reduce water content .
  • Temperature Control : Reactions at 0–4°C slow hydrolysis while maintaining nucleophile activity.
  • Stoichiometry : Excess nucleophile (1.5–2 eq.) ensures complete sulfonyl fluoride consumption before significant hydrolysis .

Q. How can researchers resolve contradictions in reported degradation pathways of sulfonyl fluorides under varying pH conditions?

  • Analytical Approach :

  • pH-Dependent Stability Studies : Use LC-MS to track degradation products across pH 2–12. At pH < 5, decomposition yields sulfonic acids; at pH > 10, fluoride release dominates .
  • Isotope Labeling : ¹⁸O-labeled H₂O experiments differentiate hydrolysis mechanisms (SN1 vs. SN2) .

Q. What advanced analytical techniques quantify trace decomposition products in aged samples of this compound?

  • Hyphenated Techniques :

  • GC-MS : DB-5MS columns (30 m × 0.25 mm) detect volatile byproducts (e.g., HF, SO₂) .
  • LC-QTOF-MS : HILIC separation (ACQUITY BEH Amide column) identifies non-volatile sulfonic acid derivatives .
  • Ion Chromatography : Suppressed conductivity detection (Dionex IonPac AS22) quantifies fluoride ions .

Methodological Notes

  • Data Validation : Cross-reference stability data with accelerated aging studies (40°C/75% RH for 6 months) to predict shelf life .
  • Contradiction Analysis : Compare kinetic studies using Arrhenius plots to reconcile discrepancies in reported half-lives .

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